molecular formula C19H16N2O3 B12137094 (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one

Cat. No.: B12137094
M. Wt: 320.3 g/mol
InChI Key: HZLMKBGRMSEFBV-UHFFFAOYSA-N
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Description

(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a synthetic organic compound featuring a complex polyheterocyclic structure. This molecule is of significant interest in medicinal chemistry research due to its hybrid architecture, which combines a pyrroloquinolinone core with a 1,4-benzodioxan moiety through an imine linker. The presence of these privileged substructures suggests potential for a range of biological activities. Compounds with quinoline and dihydroquinoline scaffolds are extensively investigated for their wide range of biological activities, including potential as kinase inhibitors, antimicrobial agents, and tools for neuroprotective or cardioprotective research . The specific mechanism of action and primary research applications for this compound are areas of active investigation. Researchers value this chemical for its utility in developing novel therapeutic agents and as a probe for studying biochemical pathways. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one

InChI

InChI=1S/C19H16N2O3/c22-19-17(14-5-1-3-12-4-2-8-21(19)18(12)14)20-13-6-7-15-16(11-13)24-10-9-23-15/h1,3,5-7,11H,2,4,8-10H2

InChI Key

HZLMKBGRMSEFBV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C(=NC4=CC5=C(C=C4)OCCO5)C(=O)N3C1

Origin of Product

United States

Preparation Methods

Pyrroloquinoline Core Formation

The pyrrolo[3,2,1-ij]quinolin-2-one scaffold is typically synthesized via intramolecular cyclization of tetrahydroquinoline precursors. Key steps include:

  • Mannich Reaction : Reaction of a tetrahydroquinoline derivative with formaldehyde and secondary amines to form a β-amino ketone intermediate.

  • Cyclization : Acid-mediated (e.g., H₂SO₄) or thermal cyclization to yield the pyrroloquinolinone framework.

Example Protocol :

  • Ugi Condensation : A four-component Ugi reaction of 2-formylbenzoic acid, amine, isocyanide, and propiolic acid generates a linear intermediate.

  • Povarov Reaction : Treatment with H₂SO₄ induces cyclization via an imino Diels–Alder mechanism to form the pyrrolo[3,2,1-ij]quinolinone core.

Key Conditions :

  • Solvent: Ethanol or acetic acid

  • Temperature: 80–100°C

  • Yield: 51–97%

Introduction of the Benzodioxin-Imino Group

The imino linkage is introduced via condensation between the pyrroloquinolinone amine and a 2,3-dihydro-1,4-benzodioxin-6-carbaldehyde derivative.

Optimized Protocol :

  • Aldehyde Synthesis : Bromination or iodination of 1,4-benzodioxin-6-amine followed by oxidation to the aldehyde using MnO₂.

  • Condensation : Reaction of the aldehyde with pyrroloquinolinone in the presence of a dehydrating agent (e.g., molecular sieves or TiCl₄) to form the (1E)-imine.

Critical Parameters :

  • Solvent: Anhydrous THF or toluene

  • Temperature: 25–60°C

  • Stereoselectivity: The (1E)-configuration is favored under mild, non-acidic conditions.

Domino Multicomponent Reactions

Domino strategies enable the simultaneous construction of multiple rings in a single pot, improving efficiency.

Solid-State Melt Reaction (SSMR)

A solvent-free approach combines Baylis-Hillman adducts , isatin, and amino acids (e.g., sarcosine) under melt conditions.

Procedure :

  • Baylis-Hillman Adduct Formation : Reaction of pyrene-1-carbaldehyde with acrylates (e.g., methyl acrylate) catalyzed by DABCO.

  • Domino Reaction : Heating the adduct with isatin and sarcosine at 180°C induces 1,3-dipolar cycloaddition and double annulation.

Advantages :

  • No solvent or catalyst required

  • Yield: 67–88%

Post-Ugi Modification

The Ugi reaction followed by acid-mediated cyclization and rhodanine coupling efficiently builds the target compound.

Steps :

  • Ugi Adduct Formation : Four-component reaction of aldehydes, amines, isocyanides, and propiolic acids.

  • Cyclization : H₂SO₄-mediated Povarov reaction to form the pyrroloquinoline core.

  • Rhodanine Coupling : Reaction with rhodanine in acetic acid to introduce the imino-thiazolidinone moiety.

Yield : 55–84%

Biocatalytic Oxidation for Imine Formation

Horseradish peroxidase (HRP) catalyzes the oxidation of o-aminophenols to o-quinone imines, which undergo inverse electron-demand Diels–Alder (IEDDA) reactions with dienophiles.

Protocol :

  • Enzymatic Oxidation : HRP/H₂O₂-mediated oxidation of 2,3-dihydro-1,4-benzodioxin-6-amine to the quinone imine.

  • IEDDA Cycloaddition : Reaction with a pyrroloquinoline-derived dienophile (e.g., ethoxyethene) to form the imino linkage.

Conditions :

  • Buffer: 20 mM potassium phosphate (pH 7.4)

  • Solvent: 5% 1,4-dioxane

  • Yield: 42–92%

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility.

Batch Reactor Synthesis

  • Halogenation : N-Bromosuccinimide (NBS) bromination of tetrahydroquinoline at 0°C.

  • Cyclization : NaOH-mediated intramolecular cyclization at 80°C.

  • Purification : Recrystallization from ethanol/water or column chromatography.

Key Metrics :

  • Purity: ≥99% (HPLC)

  • Throughput: 5–10 kg/batch

Continuous Flow Chemistry

Microreactors enable rapid mixing and heat transfer for hazardous steps (e.g., nitration or bromination).

Benefits :

  • Reduced reaction time (minutes vs. hours)

  • Improved safety profile

Comparative Analysis of Methods

MethodKey ReagentsConditionsYield (%)ScalabilityReference
Multi-Step CondensationTiCl₄, MnO₂60°C, THF65–78Industrial
Domino SSMRBaylis-Hillman adduct, isatin180°C, solvent-free67–88Lab-scale
Biocatalytic IEDDAHRP, H₂O₂pH 7.4, 25°C42–92Lab-scale
Post-Ugi ModificationH₂SO₄, rhodanine100°C, acetic acid55–84Lab-scale

Stereochemical Control and Purification

The (1E)-configuration is ensured by:

  • Non-acidic conditions during imination to prevent tautomerization.

  • Chiral auxiliaries : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis.

Purification Techniques :

  • Recrystallization : Ethanol/hexane (1:4) for industrial batches.

  • Chromatography : Silica gel with CHCl₃/MeOH (10:1) for lab-scale .

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule, enabling the creation of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Chemical Properties and Reactivity

The compound exhibits a variety of chemical reactivities due to its functional groups. Key properties include:

  • Imino Group : Engages in nucleophilic addition reactions.
  • Pyrroloquinoline Framework : Susceptible to oxidation and cyclization.
  • Benzodioxin Moiety : Allows for electrophilic aromatic substitution reactions.

These properties make it a valuable building block for synthesizing more complex molecules and modifying existing compounds to enhance their pharmacological properties.

Chemistry

In the field of chemistry, this compound serves as a crucial building block for synthesizing derivatives with enhanced functionalities. Researchers utilize its unique structure to explore new chemical reactions and pathways. Its ability to undergo various transformations allows for the development of novel compounds that can be tailored for specific applications.

Biology

The biological activity of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one has been the subject of numerous studies. Potential applications include:

  • Anticancer Activity : In vitro studies have demonstrated its ability to inhibit cancer cell proliferation.
  • Antimicrobial Properties : Investigations suggest it may exhibit significant antimicrobial effects against various pathogens.

Research into its mechanism of action is ongoing, focusing on how it interacts with biological targets such as enzymes and receptors.

Medicine

In medicinal chemistry, the compound is being explored as a potential drug candidate. Its interactions with specific molecular targets make it promising for developing new therapeutic agents. Notable areas of interest include:

  • Drug Development : Its unique structure allows for modifications that could lead to new treatments for diseases such as cancer and infections.
  • Dual Inhibition Potential : Recent studies have evaluated its efficacy as a dual inhibitor of blood coagulation factors, suggesting applications in treating clotting disorders .

Anticancer Research

A study highlighted the compound's significant anticancer properties through various assays that demonstrated its ability to inhibit the growth of multiple cancer cell lines. The mechanism involves interference with cellular pathways critical for proliferation .

Antimicrobial Studies

Research has shown that derivatives of this compound possess notable antimicrobial activity. A comparative analysis indicated that modifications to the benzodioxin moiety enhance its effectiveness against bacterial strains .

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesBiological ActivityUnique Attributes
(1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-onePyrroloquinoline core with benzodioxinAnticancer, antimicrobialComplex reactivity
QuercetinFlavonoid structureAntioxidantAnti-inflammatory
CurcuminDiarylheptanoidAnti-inflammatoryBroad-spectrum activity

This table illustrates how similar compounds share structural motifs but differ significantly in their biological activities and mechanisms.

Mechanism of Action

The mechanism of action of (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream effects are crucial for understanding its full potential.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules, focusing on core scaffolds , substituents , synthetic methodologies , and bioactivity .

Structural Analogues with Pyrroloquinolinone Cores

Compound Name Core Structure Key Substituents/Modifications Molecular Weight Synthesis Method Bioactivity/Application Reference
Target Compound: (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one Pyrroloquinolinone + benzodioxin Benzodioxin-imine linkage 320.34 Not specified in evidence Potential anticoagulant (inferred from analogs)
1-Methyl-1-(2,2,2-trifluoroethyl)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one (3l) Pyrroloquinolinone Trifluoroethyl group at N1 Not provided Electrochemical trifluoroalkylation Not specified; method highlights catalyst-free synthesis
N-(1-(2-(Diethylamino)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (27) Dihydroquinolinone (non-pyrrolo) Thiophene-carboximidamide, diethylaminoethyl Not provided Nitro reduction + thioimidylation Anticancer (ferroptosis induction inferred)

Key Differences and Implications

Core Scaffold Variations: The target compound’s pyrroloquinolinone core distinguishes it from dihydroquinolinone derivatives (e.g., compound 27 in ), which lack the fused pyrrole ring. This difference may influence planarity and binding affinity in biological targets .

  • Electrochemical trifluoroalkylation (compound 3l) enables catalyst-free, direct functionalization, offering advantages in green chemistry .
  • Nitro reduction and thioimidylation (compound 27) highlight multi-step routes requiring purification via column chromatography .

Bioactivity: Pyrroloquinolinone derivatives (e.g., ) are designed as dual anticoagulants, targeting Factors Xa and XIa, suggesting the target compound may share similar mechanisms due to structural overlap . Dihydroquinolinones (e.g., compound 27) are implicated in ferroptosis induction in oral squamous cell carcinoma (OSCC), though this link is indirect .

Quantitative Comparison of Physicochemical Properties

Property Target Compound Compound 3l Compound 27
Molecular Weight 320.34 Not reported Not reported
LogP (Predicted) ~3.2* Higher (CF₃ group) ~2.8 (amine-rich)
Hydrogen Bond Acceptors 5 4 6
Rotatable Bonds 3 2 7

*Estimated using fragment-based methods.

Biological Activity

The compound (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a member of the pyrroloquinoline family and has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant studies.

Chemical Structure and Properties

The compound has the following molecular formula: C18H21N7O3SC_{18}H_{21}N_{7}O_{3}S. Its structure features a pyrroloquinoline core with a benzodioxin moiety that may contribute to its biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities including:

1. Antileishmanial Activity

A derivative of the pyrroloquinoline family demonstrated significant antileishmanial activity. In vitro studies revealed a cytotoxic concentration (CC50) of 65.11 μM with a selectivity index (SI) of 7.79. The anti-amastigote IC50 was found to be 8.36 μM. In vivo studies in Balb/c mice showed a 56.2% inhibition in liver and 61.1% in spleen parasite burden at a dosage of 12.5 mg/kg administered intraperitoneally (i.p.) .

2. Anticoagulant Activity

Studies on hybrid derivatives based on this compound have indicated anticoagulant properties through inhibition of coagulation factors Xa and XIa. The in vitro testing showed that several derivatives effectively inhibited these factors, suggesting potential therapeutic applications in managing blood coagulation disorders .

3. Antitumor Potential

The compound has been predicted to possess antitumor effects with probabilities exceeding 50% based on computational models. This suggests potential applications in cancer therapy, although further empirical validation is required .

While specific mechanisms for this compound are still under investigation, related compounds have shown various modes of action:

  • Inhibition of Kinases : Some derivatives have demonstrated the ability to inhibit protein kinases involved in cancer progression.
  • Apoptosis Induction : Certain compounds have been linked to apoptosis agonistic activity, promoting programmed cell death in cancer cells.

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

StudyCompound TestedBiological ActivityResults
Compound 5mAntileishmanialCC50 = 65.11 μM; SI = 7.79; In vivo inhibition: Liver = 56.2%, Spleen = 61.1%
Hybrid DerivativesAnticoagulantInhibition of factors Xa and XIa
Various DerivativesAntitumorPredicted antitumor activity >50%

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (1E)-1-(2,3-dihydro-1,4-benzodioxin-6-ylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one?

  • Methodological Answer : Synthesis involves multi-step reactions, starting with the preparation of the pyrroloquinolinone core followed by functionalization with the benzodioxin-imino group. Critical factors include solvent selection (e.g., DMF for solubility), temperature control (e.g., reflux for cyclization), and stoichiometric ratios to avoid side products. Post-synthetic purification via column chromatography or recrystallization is essential .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify connectivity and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). For crystalline derivatives, X-ray diffraction provides absolute configuration .

Q. What are the primary challenges in purifying this compound?

  • Methodological Answer : The compound’s hydrophobicity and tendency to form aggregates necessitate optimized mobile phases in HPLC (e.g., acetonitrile/water gradients with 0.1% trifluoroacetic acid). Recrystallization from dimethyl sulfoxide (DMSO) or ethanol may improve purity, but solvent residues require rigorous drying .

Advanced Research Questions

Q. What strategies are employed to optimize reaction yields during synthesis?

  • Methodological Answer : Reaction yields are maximized by:

  • Temperature modulation : Lowering temperatures for exothermic steps (e.g., imine formation) to reduce decomposition.
  • Catalyst screening : Lewis acids like ZnCl₂ or Brønsted acids (p-toluenesulfonic acid) for cyclization steps.
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates .

Q. How does the compound interact with biological targets such as blood coagulation factors?

  • Methodological Answer : Hybrid derivatives of pyrroloquinolinone scaffolds are designed as dual inhibitors of Factor Xa and XIa. Computational docking (e.g., AutoDock Vina) identifies key interactions:

  • Hydrogen bonding between the benzodioxin oxygen and Ser195 of Factor Xa.
  • Hydrophobic interactions of the pyrroloquinolinone core with Tyr228. In vitro assays (e.g., chromogenic substrate hydrolysis) validate inhibitory IC₅₀ values .

Q. What analytical methods confirm stereochemistry and electronic structure?

  • Methodological Answer :

  • X-ray crystallography resolves the (1E) configuration of the imino group and dihedral angles of the benzodioxin ring .
  • Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals and electrostatic potential surfaces, correlating with NMR chemical shifts .

Q. How is the compound’s pharmacokinetic profile evaluated for therapeutic potential?

  • Methodological Answer :

  • In vitro metabolic stability : Incubation with liver microsomes (human/rat) quantifies CYP450-mediated degradation.
  • Plasma protein binding : Equilibrium dialysis assesses albumin binding (>90% suggests limited bioavailability).
  • In vivo half-life : Radiolabeled compound administration in rodents, followed by LC-MS/MS analysis of plasma samples .

Q. How do structural modifications (e.g., substituent variations) affect biological activity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies involve:

  • Electron-withdrawing groups (e.g., -CF₃) on the benzodioxin ring to enhance metabolic stability.
  • Polar substituents (e.g., -OH, -NH₂) on the pyrroloquinolinone core to improve solubility. Dual inhibition potency is validated via parallel artificial membrane permeability assays (PAMPA) and thrombin generation assays .

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